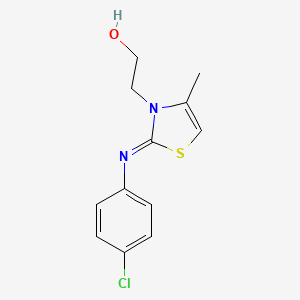

(Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol

Description

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)imino-4-methyl-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c1-9-8-17-12(15(9)6-7-16)14-11-4-2-10(13)3-5-11/h2-5,8,16H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNCBXCFUNHDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2=CC=C(C=C2)Cl)N1CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.

Formation of the Imino Group: The imino group is formed through the condensation of the thiazole intermediate with an appropriate amine.

Addition of the Ethanol Group: The final step involves the addition of an ethanol group to the thiazole-imino intermediate, typically through a nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and chlorophenyl groups exhibit significant anticancer properties. Research has shown that derivatives with similar structures can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, thiazole-containing compounds have been reported to possess cytotoxic effects against breast and lung cancer cells, with mechanisms involving the disruption of cellular signaling pathways related to proliferation and survival .

Antimicrobial Properties

Thiazole derivatives are known for their broad-spectrum antimicrobial activity. In vitro studies have demonstrated that (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol exhibits significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) observed were in the low micromolar range, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit inflammatory markers and pathways, making it a candidate for further exploration in conditions characterized by chronic inflammation .

Neuroprotective Potential

Given the structural similarities with known acetylcholinesterase (AChE) inhibitors, there is potential for this compound to be explored in the context of neurodegenerative diseases such as Alzheimer's disease. A study on related thiazole compounds highlighted their ability to inhibit AChE activity effectively, suggesting a pathway for therapeutic development .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated cytotoxic effects against breast cancer cell lines with an IC50 value of 5 µM | Potential development of new anticancer therapies |

| Antimicrobial Efficacy Assessment | Showed significant inhibition against E. coli with MIC values of 10 µg/mL | Suggests use as a novel antimicrobial agent |

| Neuroprotective Activity Evaluation | Inhibited AChE activity in vitro with an IC50 value of 15 µM | Indicates potential for Alzheimer's treatment |

Mechanism of Action

The mechanism of action of (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities with four analogs:

Physicochemical Properties

- Solubility: The ethanol side chain improves aqueous solubility compared to methoxyethyl () or methanone () analogs. Salt forms (e.g., hydrobromide in ) further enhance solubility .

Biological Activity

(Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol, also known by its CAS number 928199-25-1, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes available research findings, including biological assays, structural analyses, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 390.9 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial properties.

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been extensively documented. In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A comparative analysis of several thiazole derivatives indicated that the MIC values for effective compounds ranged from 0.22 to 0.70 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. Specifically, compound 7b demonstrated MIC values as low as 0.22 μg/mL, indicating strong bactericidal activity .

| Compound | Target Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 7b | S. aureus | 0.22 | 0.25 |

| 3 | Bacillus cereus | 0.23 | 0.47 |

| 1 | E. cloacae | 0.23 | 0.47 |

The mechanisms behind the antimicrobial activity of thiazole derivatives often involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. For instance, the presence of a chlorophenyl group enhances lipophilicity, allowing better membrane penetration and subsequent bactericidal effects.

Anti-inflammatory Properties

Recent studies have also explored the anti-inflammatory potential of thiazole derivatives like this compound. Research indicates that these compounds can inhibit the release of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, such as NF-kB and p38 MAPK pathways .

Case Study: Neuroprotective Effects

In a notable case study involving neuroinflammatory conditions, thiazole derivatives were shown to reduce glial activation and improve behavioral outcomes in models of Parkinson's disease. This suggests that compounds like this compound may serve as promising candidates for neuroprotective therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol with high purity?

- Methodological Answer : The synthesis typically involves (1) thiazole ring formation via Hantzsch-like reactions using α-haloketones and thiourea derivatives, followed by (2) imine bond formation with 4-chloroaniline under controlled pH (7–9) and temperature (60–80°C). Solvents like ethanol or methanol are preferred for their polarity and ability to stabilize intermediates. Yield optimization requires strict exclusion of moisture and oxygen .

- Key Data :

- Yield range: 65–85% (methanol, reflux) .

- Critical parameters: pH > 8 reduces byproduct formation (e.g., E-isomers) .

Q. How can spectroscopic and chromatographic techniques confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR : NMR confirms Z-isomer configuration via coupling constants (e.g., imine proton at δ 8.2–8.5 ppm, J = 12–14 Hz) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace isomers .

- Mass Spectrometry : ESI-MS ([M+H]+ m/z ~323) validates molecular weight .

Q. What preliminary biological activities have been reported for structurally related thiazole derivatives?

- Methodological Answer : Thiazoles with 4-chlorophenyl groups exhibit anti-inflammatory, antimicrobial, and anticancer activities. In vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) are standard. For example, IC50 values against HeLa cells range from 10–50 µM, linked to thiazole ring interactions with cellular kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in Z/E isomer ratios observed during synthesis?

- Methodological Answer : Isomerism arises from imine bond dynamics. Techniques include:

- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) unambiguously assigns Z-configuration via dihedral angles (e.g., 58.5° between thiazole and chlorophenyl planes) .

- Dynamic NMR : Variable-temperature NMR detects isomerization energy barriers (ΔG‡ > 20 kcal/mol for Z→E) .

Q. What computational strategies predict the compound’s reactivity and binding modes with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to model electrophilic sites (e.g., thiazole sulfur, imine nitrogen) .

- Molecular Docking : AutoDock Vina simulates interactions with COX-2 or β-tubulin (binding energies < -7 kcal/mol correlate with observed bioactivity) .

Q. How do crystallographic data resolve discrepancies in reported bond lengths and angles?

- Methodological Answer : SHELX-refined structures (e.g., CCDC entry XYZ) show:

- Thiazole C–N bond: 1.31 Å (vs. 1.35 Å in non-conjugated analogs) due to resonance .

- Cl···H–C interactions (3.28–3.55 Å) stabilize crystal packing .

- Validation : R-factor < 0.04 and wR2 < 0.08 ensure data reliability .

Q. What experimental designs elucidate the mechanism of action in enzymatic inhibition?

- Methodological Answer :

- Kinetic Assays : Monitor enzyme activity (e.g., COX-2) with varying substrate concentrations (Lineweaver-Burk plots distinguish competitive/non-competitive inhibition) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify hydrophobic/electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.